molecular formula C10H15N3O2S B7411218 1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea

1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea

Cat. No.: B7411218
M. Wt: 241.31 g/mol
InChI Key: XMYQBZALIBLSTB-UHFFFAOYSA-N
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Description

1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea is a synthetic organic compound that features both oxolane and thiazole rings. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea typically involves the reaction of oxolane and thiazole derivatives with urea under specific conditions. A common synthetic route might include:

    Formation of Oxolane Derivative: Starting from a suitable precursor, such as an alcohol or halide, the oxolane ring can be formed through cyclization reactions.

    Formation of Thiazole Derivative: Thiazole rings can be synthesized from thioamides or other sulfur-containing precursors.

    Coupling Reaction: The oxolane and thiazole derivatives are then coupled with urea in the presence of a catalyst or under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.

    Receptor Binding: It could bind to cellular receptors, modulating signal transduction pathways.

    DNA Interaction: The compound might interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)carbamate: Similar structure but with a carbamate group instead of urea.

Uniqueness

1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea is unique due to its specific combination of oxolane and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c14-10(12-6-8-2-1-4-15-8)13-7-9-11-3-5-16-9/h3,5,8H,1-2,4,6-7H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYQBZALIBLSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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